1-(5,6-dimethylpyrazin-2-yl)propan-1-one is an organic compound characterized by a pyrazine ring substituted with two methyl groups at positions 5 and 6, and a propanone group at position 1. This compound falls under the category of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals and flavoring agents. Its molecular formula is with a molecular weight of approximately 164.20 g/mol.
The synthesis of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one typically involves several methods. A common approach includes:
The molecular structure of 1-(5,6-dimethylpyrazin-2-yl)propan-1-one features a pyrazine ring, which consists of a six-membered aromatic ring containing two nitrogen atoms. The structural representation can be summarized as follows:
CC(C(=O)C1=NC=C(N=C1C)C)C
The compound's properties can be summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 164.20 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
1-(5,6-dimethylpyrazin-2-yl)propan-1-one can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-(5,6-dimethylpyrazin-2-yl)propan-1-one involves its interaction with biological systems, primarily through its role as a ligand in coordination chemistry. The presence of nitrogen atoms in the pyrazine ring allows it to coordinate with metal ions, influencing various biochemical pathways.
The coordination process typically involves:
1-(5,6-dimethylpyrazin-2-yl)propan-1-one exhibits several notable physical properties:
The compound is stable under normal conditions but may react under specific conditions such as strong oxidizing environments. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
1-(5,6-dimethylpyrazin-2-yl)propan-1-one has several scientific uses:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: